REACTION_CXSMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:12])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([O:12][C:13](=[O:15])[CH3:14])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:10])[CH3:11]
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Name
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Quantity
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22.73 g
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Type
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reactant
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Smiles
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ClCCCC(CCCC(C)C)O
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Name
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Quantity
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24.07 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated on a steam bath for 11/2 hours
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Duration
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2 h
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Name
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Type
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Smiles
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ClCCCC(CCCC(C)C)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |